molecular formula C20H20FNO3S B2905775 1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 899214-24-5

1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one

Cat. No. B2905775
CAS RN: 899214-24-5
M. Wt: 373.44
InChI Key: HUYXAHUDFQOSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-Butyl-6-fluoro-3-tosylquinolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase. It has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. Additionally, this compound has been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one in lab experiments is its high yield of synthesis. This makes it an attractive target for further research. Additionally, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound in lab experiments.

Future Directions

There are several future directions for the research on 1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one. One potential application is its use as a fluorescent probe for imaging biological systems. Additionally, this compound could be further investigated for its potential use in drug discovery and medicinal chemistry. Further studies are also needed to determine the mechanism of action of this compound and its potential side effects. Overall, 1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one is a promising compound with a wide range of potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one involves the reaction of 6-fluoro-3-tosylquinolin-4(1H)-one with butylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified by recrystallization. The yield of the synthesis method is relatively high, making this compound an attractive target for further research.

Scientific Research Applications

1-Butyl-6-fluoro-3-tosylquinolin-4(1H)-one has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-3-4-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYXAHUDFQOSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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